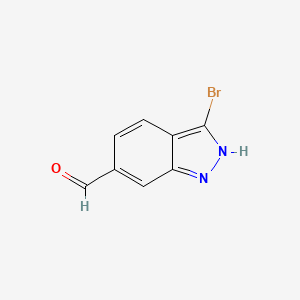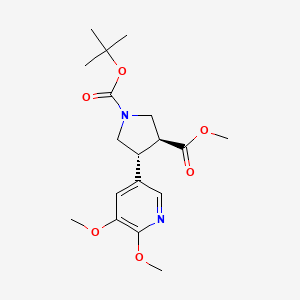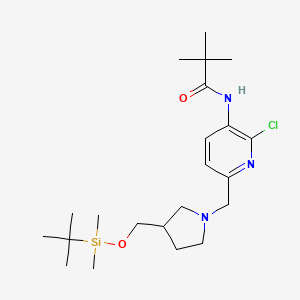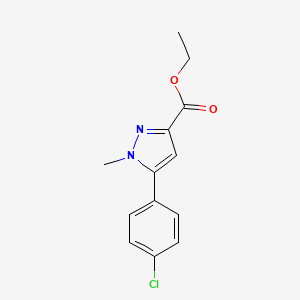
ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Kinetic Interactions with Ethanol
Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, through its derivative 4-Methylpyrazole (4-MP), interacts with ethanol. It's a potent inhibitor of alcohol dehydrogenase, impacting the metabolism of substances like methanol and ethylene glycol. Studies have shown that 4-MP can significantly influence the rate of ethanol elimination, suggesting that it can effectively block the metabolism of certain alcohols in the human body (Jacobsen et al., 1996).
2. Environmental Exposure and Health Implications
Research has focused on environmental exposure to compounds structurally related to this compound, particularly DDT and its metabolites like DDE. Associations with adverse reproductive outcomes, such as preterm birth and fetal loss, have been observed. These findings are crucial for understanding the environmental and health impacts of related organochlorine compounds (Longnecker et al., 2001; Longnecker et al., 2005).
3. Interaction with Insecticides
The compound's relationship to pyrethroid and organophosphorus insecticides has been investigated, especially concerning environmental exposure and potential developmental neurotoxicity in children. This line of research helps to understand the broader implications of such compounds in public health and environmental safety (Babina et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)11-8-12(16(2)15-11)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWWZHUKGXPCDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864426-88-0 | |
| Record name | Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864426-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)

![tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1521731.png)
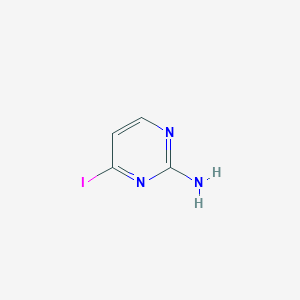
![2-Bromobenzo[d]thiazole-6-carboxylic acid](/img/structure/B1521735.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1521739.png)
